2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine typically involves the introduction of trifluoromethyl and fluoro groups onto an ethanamine structure. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine: A closely related compound with a different substitution pattern on the aromatic ring.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
XCVKZMWHLJUYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(F)(F)F)N |
Origin of Product |
United States |
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